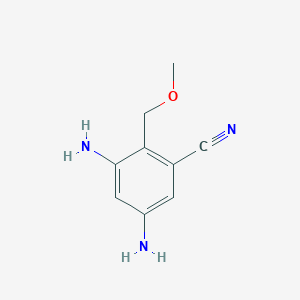

3,5-Diamino-2-(methoxymethyl)benzonitrile

Description

Systematic Nomenclature and CAS Registry Information

The IUPAC name for this compound is 3,5-diamino-2-(methoxymethyl)benzonitrile , reflecting its benzene ring substituted with amino groups at positions 3 and 5, a methoxymethyl group at position 2, and a nitrile group at position 1. The methoxymethyl substituent (-CH2OCH3) distinguishes it from simpler benzonitrile derivatives.

The CAS Registry Number, a critical identifier for chemical substances, is not explicitly listed in the provided search results. However, analogous compounds such as 3,5-Diamino-2-(2-bromoacetyl)benzonitrile (CAS 171012404) and 3-Bromo-5,6-difluoro-2-methoxybenzonitrile demonstrate standardized naming conventions for benzonitrile derivatives. These examples highlight the systematic integration of substituent positions and functional group priorities in IUPAC nomenclature.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C9H11N3O , derived as follows:

- Carbon (C): 9 atoms (6 from benzene, 1 from nitrile, 2 from methoxymethyl)

- Hydrogen (H): 11 atoms (5 from benzene, 2 from methoxymethyl, 4 from amino groups)

- Nitrogen (N): 3 atoms (2 from amino groups, 1 from nitrile)

- Oxygen (O): 1 atom (from methoxymethyl)

| Component | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 9 | 12.01 | 108.09 |

| Hydrogen (H) | 11 | 1.008 | 11.09 |

| Nitrogen (N) | 3 | 14.01 | 42.03 |

| Oxygen (O) | 1 | 16.00 | 16.00 |

| Total | 177.21 g/mol |

This molecular weight aligns with benzonitrile derivatives reported in PubChem entries, though direct comparisons are limited due to structural differences. For instance, 3,5-Diamino-2-(2-bromoacetyl)benzonitrile has a molecular weight of 254.08 g/mol, illustrating how bromine substitution increases mass relative to methoxymethyl groups.

Structural Elucidation via X-ray Crystallography

While X-ray crystallographic data for this compound is absent from the provided sources[1-4], methodologies applied to similar compounds offer insights. For example, the patent EP2373640B1 details crystallographic characterization of polymorphic benzonitrile derivatives using X-ray diffraction (XRD) peaks, such as 4.4°, 15.9°, and 22.7° (Cu-Kα radiation). These techniques could resolve the bond lengths, angles, and lattice parameters of the target compound.

The methoxymethyl group’s conformation (e.g., gauche or anti) and hydrogen bonding between amino groups and nitrile functionalities would likely dominate the crystal packing. Comparative analysis with 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzonitrile suggests that amino groups participate in intermolecular hydrogen bonds, stabilizing the crystalline lattice.

Comparative Analysis with Isomeric Forms

Isomeric variations of this compound include positional isomers (e.g., 2,4-diamino derivatives) and functional group isomers (e.g., methoxyethyl instead of methoxymethyl). The following table contrasts key properties:

| Isomer Type | Structural Feature | Molecular Formula | Key Differentiator |

|---|---|---|---|

| Positional (2,4-diamino) | Amino groups at positions 2 and 4 | C9H11N3O | Altered hydrogen bonding capacity |

| Functional (methoxyethyl) | -OCH2CH3 instead of -CH2OCH3 | C10H13N3O | Increased hydrophobicity |

| Nitrile Position (para) | Nitrile group at position 4 | C9H11N3O | Altered dipole moment orientation |

The methoxymethyl group’s ether linkage (-O-) introduces polarity distinct from alkyl or halogen substituents in compounds like 3-Bromo-5,6-difluoro-2-methoxybenzonitrile. Additionally, steric effects from the methoxymethyl moiety could influence reactivity compared to simpler derivatives such as 3,5-Diamino-2-(2-bromoacetyl)benzonitrile.

Properties

Molecular Formula |

C9H11N3O |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

3,5-diamino-2-(methoxymethyl)benzonitrile |

InChI |

InChI=1S/C9H11N3O/c1-13-5-8-6(4-10)2-7(11)3-9(8)12/h2-3H,5,11-12H2,1H3 |

InChI Key |

VDZNCEPWHKHGEY-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=C(C=C(C=C1N)N)C#N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

- The synthesis often begins with a benzonitrile core substituted with nitro or amino groups at the desired positions.

- Methoxymethylation is introduced using methoxymethylating agents such as chloromethyl methyl ether or related reagents.

- For example, a 2-methoxymethyl-4-nitrophenol derivative can be reacted with chloroacetamide to yield intermediates that can be converted to the target compound after further transformations.

Stepwise Reaction Sequence

Isolation and Purification

- Due to the oxidation sensitivity of the free base, the product is preferably isolated as its salts with inorganic acids such as hydrochloric acid or sulfuric acid.

- Salt formation is conducted in solvents like alcohols or ethers to facilitate crystallization and purification.

- The acid equivalents used for protonation depend on the acid type: 2–2.5 equivalents for monobasic acids and 1–1.5 equivalents for dibasic acids.

- Other routes may start from 3,5-diaminobenzonitrile derivatives, introducing the methoxymethyl group via alkylation with methoxymethyl halides.

- Reaction conditions such as solvent choice, temperature, and base used are optimized to maximize substitution efficiency and minimize side reactions.

- The multi-step synthesis yields this compound with high purity suitable for further applications.

- Analytical techniques used to confirm structure and purity include NMR spectroscopy, mass spectrometry, and chromatographic methods.

- The compound’s molecular formula is C9H11N3O with a molecular weight of 177.20 g/mol.

- The catalytic hydrogenation step is particularly advantageous due to the absence of disruptive by-products, simplifying purification.

The preparation of this compound is efficiently achieved through a multi-step synthetic sequence involving functional group transformations starting from nitrophenol derivatives. The key advantages of the described method include clean catalytic hydrogenation and straightforward isolation of stable acid salts. This detailed synthetic approach provides a reliable pathway for producing this compound for research and potential industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,5-Diamino-2-(methoxymethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized under specific conditions.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Conversion to primary amines.

Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

3,5-Diamino-2-(methoxymethyl)benzonitrile is utilized in several scientific research areas:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Investigating its interactions with biological macromolecules.

Industry: Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Diamino-2-(methoxymethyl)benzonitrile involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can also participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Substitution Patterns

Key structural analogues of 3,5-Diamino-2-(methoxymethyl)benzonitrile include:

2-Amino-3,5-dichlorobenzonitrile (CAS 5922-60-1): Features chloro (-Cl) substituents at the 3- and 5-positions instead of amino groups, with a nitrile at the 1-position. Chloro groups enhance lipophilicity but reduce hydrogen-bonding capacity compared to amino groups .

3,5-Dichloro-2-hydroxybenzonitrile (CAS 173900-45-3): Replaces the methoxymethyl group with a hydroxyl (-OH) and retains chloro substituents. The hydroxyl group increases polarity and acidity (pKa ~8–10) .

Thiazolo-pyrimidine derivatives (e.g., compounds 11a and 11b from ): Contain benzonitrile cores fused with thiazolo-pyrimidine rings. These exhibit higher molecular weights (e.g., 386–403 g/mol) and distinct spectral profiles (e.g., IR absorption at ~2,219 cm⁻¹ for nitrile groups) .

Physicochemical Properties

Key Research Findings

Similarity Analysis: Structural similarity scores (Tanimoto coefficients) for this compound analogues range from 0.88 (chloro derivatives) to 0.98 (hydroxy-chloro derivatives), reflecting the impact of substituent electronegativity and steric effects .

ADME Properties: Methoxymethyl and amino groups in this compound may improve aqueous solubility (cLogP ~1.2) compared to dichloro analogues (cLogP ~3.5), enhancing drug-likeness .

Biological Activity

3,5-Diamino-2-(methoxymethyl)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H12N4O

- Molecular Weight : 208.23 g/mol

- IUPAC Name : this compound

This compound features two amino groups and a methoxymethyl substituent, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Demonstrated efficacy against several bacterial strains.

- Anticancer Properties : Potential cytotoxic effects on cancer cell lines.

- Enzyme Inhibition : Inhibition of key enzymes involved in metabolic pathways.

Antimicrobial Activity

A study conducted on the antimicrobial properties of various benzonitrile derivatives found that this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The compound was tested against PC-3 prostate cancer cells using the MTT assay to assess cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 47 |

| 40 | 25 |

At a concentration of 20 µM, the compound reduced cell viability to approximately 47%, indicating significant cytotoxic effects.

Enzyme Inhibition Studies

Further investigations focused on the enzyme inhibition capabilities of the compound. Specifically, its effect on tyrosinase activity was examined due to its relevance in hyperpigmentation disorders.

| Compound Concentration (µM) | Tyrosinase Activity Inhibition (%) |

|---|---|

| 0 | 0 |

| 10 | 30 |

| 20 | 55 |

At a concentration of 20 µM, the compound inhibited tyrosinase activity by approximately 55%, suggesting potential applications in skin whitening formulations.

Case Studies

Several case studies have highlighted the biological activity of similar compounds within the same chemical class. For instance:

- Case Study on Antimicrobial Efficacy : A derivative structurally related to this compound showed enhanced activity against MRSA (Methicillin-resistant Staphylococcus aureus), underscoring the importance of structural modifications in improving efficacy.

- Cytotoxicity Assessment : In a comparative study involving various benzonitrile derivatives, one analog demonstrated a significant reduction in tumor growth in xenograft models, suggesting that modifications to the amino groups can enhance anticancer properties.

Q & A

Q. Key Considerations :

- Purity of intermediates should be verified via TLC or HPLC.

- Protect amine groups during methoxymethylation to avoid side reactions.

Advanced: How can researchers resolve contradictory data in the reduction of nitro groups to amines during synthesis?

Methodological Answer:

Discrepancies in reduction yields or selectivity may arise from:

- Catalyst Activity : Pd/C vs. Raney Nickel may alter reaction rates. For example, Pd/C in ethanol at 60°C under 50 psi H₂ often provides higher selectivity for aromatic amines .

- Competing Reactions : Nitrile groups may undergo partial reduction to primary amines; adding a mild acid (e.g., AcOH) can suppress this .

- Monitoring : Use in-situ FTIR or GC-MS to track nitro group conversion and detect intermediates.

Q. Example Optimization Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) | Side Product (%) |

|---|---|---|---|---|

| Pd/C | EtOH | 60 | 85 | 5 (Nitrile reduction) |

| Raney Ni | THF | 80 | 72 | 12 (Over-reduction) |

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm methoxymethyl (δ ~3.3 ppm for OCH₃, δ ~4.5 ppm for CH₂O) and aromatic amine protons (δ ~5.5-6.5 ppm) .

- IR : Nitrile stretch (~2220 cm⁻¹) and N-H bends (~1600 cm⁻¹).

- Mass Spectrometry : ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Validate C, H, N composition.

Advanced: How can computational methods predict the electronic properties of this compound for drug design?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model HOMO/LUMO energies, highlighting electron-rich amine sites for nucleophilic interactions .

- Molecular Docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina. For example, the methoxymethyl group’s steric bulk may influence binding pocket compatibility.

- SAR Studies : Systematically modify substituents (e.g., replacing methoxymethyl with ethoxymethyl) and calculate binding affinities to optimize activity.

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods due to potential amine volatility and nitrile toxicity .

- Spill Management : Neutralize with dilute HCl (for amines) and absorb with vermiculite.

Advanced: How can researchers address low yields in the final amination step?

Methodological Answer:

Low yields may stem from:

- Incomplete Substitution : Ensure halogen leaving groups (e.g., Cl, Br) are activated via CuI or Pd catalysts in amination .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of ammonia/amines.

- Temperature Control : Microwave-assisted synthesis at 120°C can accelerate reactions while minimizing decomposition .

Q. Example Protocol :

Dissolve 3,5-dichloro-2-(methoxymethyl)benzonitrile in DMF.

Add excess NH₃ (7 M in MeOH) and CuI (10 mol%).

Heat at 100°C for 12 hours under N₂.

Isolate via column chromatography (SiO₂, EtOAc/hexane).

Advanced: What strategies validate the compound’s metabolic stability in biological studies?

Methodological Answer:

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

- Stability Markers : Track methoxymethyl hydrolysis (→ CH₂OH) or amine oxidation (→ nitroso derivatives) .

- Structural Modifications : Introduce deuterium at labile H sites (e.g., benzylic CH₂) to enhance stability .

Basic: How is X-ray crystallography used to confirm the molecular structure?

Methodological Answer:

- Crystal Growth : Diffuse vapor diffusion (e.g., CHCl₃/hexane) to obtain single crystals.

- Data Collection : Resolve bond lengths/angles (e.g., C≡N: ~1.14 Å, C-O: ~1.43 Å) and confirm substitution patterns .

- Refinement : Software like SHELXL refines thermal parameters and validates stereochemistry.

Advanced: How to analyze conflicting spectroscopic data for amine proton environments?

Methodological Answer:

- Variable Temperature NMR : Resolve broadening due to H-bonding or tautomerism.

- Deuteration Exchange : Replace NH₂ with ND₂ via D₂O treatment; disappearing peaks confirm amine protons.

- 2D NMR (COSY, HSQC) : Assign coupling between aromatic protons and adjacent substituents .

Advanced: What mechanistic insights explain unexpected byproducts during methoxymethylation?

Methodological Answer:

- Competing Alkylation : Methyl iodide may alkylate amine groups if unprotected. Solution: Temporarily protect amines as Boc derivatives .

- Solvent Basicity : NaH in DMF can deprotonate aromatic rings, leading to ring-substituted byproducts. Alternative: Use milder bases (K₂CO₃) in acetone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.